molecular formula C13H16Cl2N2O3S B5725286 1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE

1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE

Cat. No.: B5725286
M. Wt: 351.2 g/mol
InChI Key: LXIGJXLXAXIJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE is a chemical compound that belongs to the class of N-arylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenylsulfonyl group and a propanone moiety

Preparation Methods

The synthesis of 1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE typically involves the following steps:

Chemical Reactions Analysis

1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to involve inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

1-{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c1-2-13(18)16-5-7-17(8-6-16)21(19,20)12-9-10(14)3-4-11(12)15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIGJXLXAXIJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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